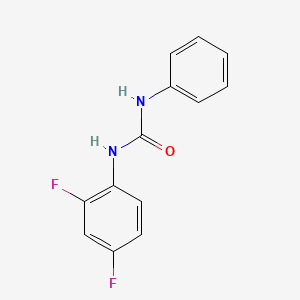

N-(2,4-difluorophenyl)-N'-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQFFTIBMUTTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 2,4 Difluorophenyl N Phenylurea

Phosgene-Based Synthesis Routes

The traditional and most direct methods for synthesizing unsymmetrical diaryl ureas, such as N-(2,4-difluorophenyl)-N'-phenylurea, have historically relied on phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene. mdpi.com These reagents serve as a source of the carbonyl group that links the two distinct aryl amine moieties.

Reactions Involving Isocyanates and Amines

The most prevalent phosgene-based strategy involves the reaction of an isocyanate with an amine. In this pathway, one of the required amines is first converted into an isocyanate using phosgene. For the synthesis of N-(2,4-difluorophenyl)-N'-phenylurea, this can proceed in two ways:

Reaction of 2,4-difluoroaniline (B146603) with phosgene to produce 2,4-difluorophenyl isocyanate, followed by a reaction with aniline (B41778).

Reaction of aniline with phosgene to create phenyl isocyanate, which is then reacted with 2,4-difluoroaniline.

The subsequent step is the nucleophilic addition of the amine to the isocyanate, which typically proceeds with high yield and selectivity. A common procedure involves dissolving the amine in a suitable solvent, such as tetrahydrofuran (B95107), and then adding the isocyanate. The reaction is often carried out at room temperature and stirred until completion, which can be monitored by Thin-Layer Chromatography (TLC). nih.gov

For instance, the synthesis of an analog, 3-[3-[3-(2,4-difluorophenyl)ureido]-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric Acid Ethyl Ester, was achieved with an 80.8% yield by reacting an amine precursor with 2,4-difluorophenyl isocyanate. nih.gov Similarly, various substituted phenyl isocyanates are routinely reacted with amines in solvents like dichloromethane (B109758) or toluene (B28343) in the presence of a base to yield the corresponding phenylurea derivatives. google.com

Table 1: Examples of Phenylurea Synthesis via Isocyanate Route

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Yield | Reference |

|---|---|---|---|---|---|---|

| Amine Precursor (f) | 2,4-Difluorophenyl isocyanate | Tetrahydrofuran | Room Temperature | N,N'-disubstituted urea (B33335) analog | 80.8% | nih.gov |

| 3,4-Dichlorophenyl isocyanate | Dimethylamine hydrochloride | Dichloromethane | 30°C, with Triethylamine (B128534) | N,N'-disubstituted urea | 82% | google.com |

Utilization of Carbamoyl (B1232498) Chlorides

An alternative phosgene-based route involves the use of carbamoyl chlorides as intermediates. A carbamoyl chloride is synthesized by reacting an amine with phosgene. Subsequently, this carbamoyl chloride is reacted with a second, different amine to form the unsymmetrical urea. google.com

The general reaction is the nucleophilic substitution of the chlorine atom on the carbamoyl chloride by the amine. This reaction is typically performed in an inert solvent at temperatures ranging from 0°C to 150°C. To neutralize the hydrogen chloride (HCl) byproduct, an acid acceptor such as an organic base (e.g., triethylamine or pyridine) is often included. google.com For the target compound, the synthesis could involve reacting N-(2,4-difluorophenyl)carbamoyl chloride with aniline or reacting N-phenylcarbamoyl chloride with 2,4-difluoroaniline.

Non-Phosgene Synthesis Strategies

Driven by the extreme toxicity of phosgene, significant research has focused on developing phosgene-free synthetic routes for phenylureas and their precursors, isocyanates and carbamates. researchgate.nettno.nlresearchgate.net These methods prioritize safer reagents and more environmentally benign processes.

Aminolysis Reactions

Aminolysis, a chemical reaction in which a molecule is split by reacting with an amine or ammonia, provides a viable non-phosgene pathway to phenylureas. wikipedia.org A prominent example is the aminolysis of carbamates. This two-step approach first involves the synthesis of an N-aryl carbamate (B1207046), which is then converted to the target urea. tno.nl

For example, a carbamate can be formed by the reaction of an amine with an organic carbonate, such as dimethyl carbonate. tno.nl This carbamate intermediate can then undergo aminolysis by reacting with a different amine to yield the final unsymmetrical urea. Research into the synthesis of N-methyl-N',N'-diphenylurea demonstrated that O-methyl-N,N'-diphenyl carbamate could be converted into the target urea by reacting it with methylamine. tno.nl This principle can be applied to the synthesis of N-(2,4-difluorophenyl)-N'-phenylurea by first preparing an appropriate N-aryl carbamate and then reacting it with either aniline or 2,4-difluoroaniline.

Green Chemistry Approaches in Phenylurea Synthesis

Green chemistry principles aim to reduce waste and minimize the use of hazardous substances. In phenylurea synthesis, this translates to developing solvent-free reactions, using recyclable catalysts, and employing one-pot procedures to improve atom economy and efficiency. mdpi.com

Key green approaches applicable to N-(2,4-difluorophenyl)-N'-phenylurea synthesis include:

Catalytic Routes : The use of basic catalysts, such as lead(II) oxide (PbO), has been shown to significantly enhance the yield in the reaction of phenylurea with methanol (B129727) to form methyl N-phenyl carbamate, a key isocyanate precursor. epa.govresearchgate.net Palladium-based catalytic systems have also been developed for the reductive carbonylation of nitrobenzene (B124822) to produce 1,3-diphenylurea (B7728601), avoiding phosgene entirely. researchgate.net

Alternative Reagents and Solvents : Research has explored the use of urea itself as a carbonyl source, reacting it directly with amines. iglobaljournal.comchemicalbook.comorgsyn.org Furthermore, conducting reactions in water instead of organic solvents represents a significant green advancement. A method for synthesizing N-substituted ureas via the nucleophilic addition of amines to potassium isocyanate in water has been developed, offering high yields and purity without the need for silica (B1680970) gel chromatography. researchgate.net

One-Pot Synthesis : Multi-component, one-pot reactions, such as the Biginelli reaction for synthesizing dihydropyrimidones (which involves a urea component), exemplify efficient green methods that reduce intermediate separation steps and waste. pjoes.com

Multi-Step Synthetic Sequences for N-(2,4-difluorophenyl)-N'-phenylurea and its Analogs

The synthesis of complex molecules containing the N-(2,4-difluorophenyl)-N'-phenylurea core often requires multi-step reaction sequences. These pathways allow for the construction of intricate molecular architectures by systematically building upon a simpler starting material.

An illustrative example is the synthesis of a complex analog of the target compound, which begins with 4-fluorobenzaldehyde. nih.gov This multi-step process involves a series of transformations to build the necessary functionality before the final urea formation step.

Table 2: Multi-Step Synthesis of a N-(2,4-difluorophenyl)ureido Analog

| Step | Reaction | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| i | Nitration | Sulfuric acid, Nitric acid | 4-Fluoro-3-nitro-benzaldehyde | 95.4% | nih.gov |

| ii | Nucleophilic Aromatic Substitution | 3,5-Dimethylpiperidine, Et₃N, Dichloromethane | 4-(3,5-Dimethylpiperidin-1-yl)-3-nitro-benzaldehyde | 93.5% | nih.gov |

| iii | Trifluoromethylation | (Trifluoromethyl)trimethylsilane, K₂CO₃, DMF | 1-(4-(3,5-Dimethylpiperidin-1-yl)-3-nitrophenyl)-2,2,2-trifluoroethanol | 86.8% | nih.gov |

| iv | Oxidation | Dess-Martin periodinane, NaHCO₃, Dichloromethane | 1-(4-(3,5-Dimethylpiperidin-1-yl)-3-nitrophenyl)-2,2,2-trifluoroethanone | - | nih.gov |

| v | Horner-Wadsworth-Emmons | NaH, Triethyl phosphonoacetate, Tetrahydrofuran | Ethyl 3-(4-(3,5-dimethylpiperidin-1-yl)-3-nitrophenyl)-4,4,4-trifluorobut-2-enoate | 32.5% (two steps) | nih.gov |

| vi | Reduction (Nitro group & Alkene) | Pd-C, Hydrogen balloon, Tetrahydrofuran | Ethyl 3-(3-amino-4-(3,5-dimethylpiperidin-1-yl)phenyl)-4,4,4-trifluorobutanoate | 42.3% | nih.gov |

Such synthetic sequences are crucial for creating novel analogs with tailored properties, including other fluorinated compounds like triphenylphosphonium analogs and S(IV) aza-analogues of pharmaceuticals. nih.govnih.gov These syntheses often involve the careful orchestration of reactions to introduce specific functional groups while preserving the integrity of the existing molecular structure.

Optimization of Reaction Conditions and Yields

The predominant method for synthesizing N-(2,4-difluorophenyl)-N'-phenylurea involves the reaction of an aniline derivative with a corresponding isocyanate. Specifically, this can be achieved by reacting 2,4-difluoroaniline with phenyl isocyanate or, alternatively, aniline with 2,4-difluorophenyl isocyanate. nih.gov The success of this synthesis hinges on carefully controlled conditions to maximize the product yield and purity. Key parameters that are typically optimized include the choice of solvent, the type of base used (if any), reaction temperature, and reaction time.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Aprotic solvents are generally preferred for this type of synthesis. In the synthesis of a structurally related phenylurea derivative, various solvents were tested, with tetrahydrofuran (THF) often providing high yields. nih.gov Other solvents like dichloromethane (DCM), dimethylformamide (DMF), and toluene may also be employed. nih.govgoogle.com The selection of the optimal solvent is often determined empirically for each specific pair of reactants.

Base Selection: In many syntheses of phenylureas, an organic base is added to facilitate the reaction. Bases such as triethylamine or diisopropylethylamine can be used to neutralize any acidic byproducts that may form. google.com In some phosgene-free methods for synthesizing unsymmetrical arylureas, alkaline salts like potassium carbonate (K₂CO₃) and sodium acetate (B1210297) (NaOAc) have been shown to effectively promote the reaction, with NaOAc being a mild and efficient choice. researchgate.net

Temperature and Reaction Time: The reaction temperature and duration are interdependent variables that must be optimized. Many phenylurea syntheses proceed efficiently at room temperature, often stirred for a period ranging from a few hours to overnight, until Thin Layer Chromatography (TLC) indicates the consumption of the starting materials. nih.gov In some cases, gentle heating (e.g., 30-40 °C) can accelerate the reaction, reducing the required time. google.com However, excessive heat can lead to the formation of unwanted byproducts.

The following table illustrates how reaction conditions can be varied to optimize the yield of a generic unsymmetrical phenylurea synthesis, which is a model for the synthesis of N-(2,4-difluorophenyl)-N'-phenylurea. researchgate.net

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | - | 60 | Moderate |

| 2 | DMSO | - | 60 | Good |

| 3 | Methanol | - | 60 | High |

| 4 | Methanol | K₂CO₃ | 60 | ~95 |

| 5 | Methanol | NaOAc | 60 | ~98 |

| 6 | Methanol | NaOAc | Room Temp (25) | Good (longer time) |

Stereoselective Synthesis of Phenylurea Derivatives

The core structure of N-(2,4-difluorophenyl)-N'-phenylurea is achiral. However, chirality can be introduced by modifying the phenyl rings with substituents that create a stereocenter or by incorporating the urea moiety into a larger, chiral molecular framework. The synthesis of such chiral derivatives is of great interest, particularly for developing compounds with specific biological activities, as stereochemistry often plays a crucial role in molecular recognition and interaction with biological targets like enzymes and receptors. nih.govmdpi.com

The stereoselective synthesis of phenylurea derivatives typically involves one of two general strategies:

Use of Chiral Starting Materials: The most straightforward approach is to start with a chiral amine or a chiral isocyanate. For instance, if a chiral aniline derivative (containing a stereocenter on a substituent) is reacted with 2,4-difluorophenyl isocyanate, the resulting phenylurea product will be chiral. This method relies on the availability of enantiomerically pure starting materials.

Asymmetric Catalysis: An alternative and more versatile method is the use of a chiral catalyst to control the stereochemical outcome of the reaction. While the direct catalytic asymmetric synthesis of the urea bond is less common, chiral catalysts can be employed in reactions that install the stereocenter elsewhere in the molecule before or after the urea formation. For example, chiral thioureas, which are structurally related to ureas, have been extensively developed as powerful hydrogen-bond-donating organocatalysts for a wide range of stereoselective reactions. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, it provides invaluable information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(2,4-difluorophenyl)-N'-phenylurea, a multi-pronged NMR approach was utilized to unequivocally confirm its structure.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy identifies the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of N-(2,4-difluorophenyl)-N'-phenylurea displays a series of signals corresponding to the distinct proton environments in its aromatic rings and urea (B33335) linkage. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around each proton. Protons on the phenyl ring and the difluorophenyl ring exhibit characteristic multiplets in the aromatic region of the spectrum. The protons of the urea group (N-H) typically appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.

Detailed analysis of the coupling patterns (J-coupling) between adjacent protons provides further structural insights, allowing for the assignment of specific protons to their positions on the aromatic rings.

Interactive Data Table: ¹H NMR Spectral Data for N-(2,4-difluorophenyl)-N'-phenylurea

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | Data not available | Data not available | Data not available |

| Phenyl-H (meta) | Data not available | Data not available | Data not available |

| Phenyl-H (para) | Data not available | Data not available | Data not available |

| Difluorophenyl-H3 | Data not available | Data not available | Data not available |

| Difluorophenyl-H5 | Data not available | Data not available | Data not available |

| Difluorophenyl-H6 | Data not available | Data not available | Data not available |

| NH (urea) | Data not available | Data not available | Data not available |

| NH' (urea) | Data not available | Data not available | Data not available |

| Note: Specific experimental data for chemical shifts and coupling constants were not available in the searched literature. The table is presented as a template for expected data. |

Carbon-13 (¹³C) NMR Analysis

Complementing the proton NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in N-(2,4-difluorophenyl)-N'-phenylurea gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the aromatic rings are influenced by the electronegativity of the attached fluorine atoms and the urea linkage. The carbonyl carbon of the urea group typically resonates at a characteristic downfield position.

The presence of fluorine atoms leads to through-bond carbon-fluorine (C-F) couplings, which can result in the splitting of carbon signals, providing further confirmation of the fluorine substitution pattern.

Interactive Data Table: ¹³C NMR Spectral Data for N-(2,4-difluorophenyl)-N'-phenylurea

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| Carbonyl (C=O) | Data not available | Data not available |

| Phenyl-C1 | Data not available | Data not available |

| Phenyl-C2/C6 | Data not available | Data not available |

| Phenyl-C3/C5 | Data not available | Data not available |

| Phenyl-C4 | Data not available | Data not available |

| Difluorophenyl-C1 | Data not available | Data not available |

| Difluorophenyl-C2 | Data not available | Data not available |

| Difluorophenyl-C3 | Data not available | Data not available |

| Difluorophenyl-C4 | Data not available | Data not available |

| Difluorophenyl-C5 | Data not available | Data not available |

| Difluorophenyl-C6 | Data not available | Data not available |

| Note: Specific experimental data for chemical shifts and coupling constants were not available in the searched literature. The table is presented as a template for expected data. |

Fluorine-19 (¹⁹F) NMR Analysis for Fluorinated Derivatives

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of N-(2,4-difluorophenyl)-N'-phenylurea. nih.gov The ¹⁹F nucleus is highly sensitive in NMR experiments, and its chemical shifts are very responsive to the local electronic environment. nih.govnih.gov The ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring. The chemical shifts and the coupling between these two fluorine nuclei (F-F coupling), as well as couplings to adjacent protons (H-F coupling), provide definitive evidence for the 2,4-difluoro substitution pattern. nih.gov

Interactive Data Table: ¹⁹F NMR Spectral Data for N-(2,4-difluorophenyl)-N'-phenylurea

| Fluorine Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| F (at C2) | Data not available | Data not available |

| F (at C4) | Data not available | Data not available |

| Note: Specific experimental data for chemical shifts and coupling constants were not available in the searched literature. The table is presented as a template for expected data. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing clues about its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar molecules like N-(2,4-difluorophenyl)-N'-phenylurea. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The analysis of the resulting mass spectrum allows for the confirmation of the molecular weight of the compound.

Further fragmentation of the [M+H]⁺ ion can be induced within the mass spectrometer. A characteristic fragmentation pathway for N,N'-substituted ureas involves cleavage of the C-N bonds of the urea group, leading to the formation of specific fragment ions. chemicalbook.com For instance, the elimination of an isocyanate moiety is a common fragmentation pattern that can help to confirm the structure of the molecule. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. The experimentally determined exact mass of the [M+H]⁺ ion of N-(2,4-difluorophenyl)-N'-phenylurea can be compared to the theoretically calculated mass, providing unequivocal confirmation of its molecular formula.

Interactive Data Table: Mass Spectrometry Data for N-(2,4-difluorophenyl)-N'-phenylurea

| Analysis | Ion | m/z Value |

| ESI-MS | [M+H]⁺ | Data not available |

| Fragment 1 | Data not available | |

| Fragment 2 | Data not available | |

| HRMS | [M+H]⁺ (Calculated) | Data not available |

| [M+H]⁺ (Found) | Data not available | |

| Note: Specific experimental data for m/z values were not available in the searched literature. The table is presented as a template for expected data. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique spectral fingerprint. For N-(2,4-difluorophenyl)-N'-phenylurea, these spectra are characterized by absorptions corresponding to the urea core, the two phenyl rings, and the carbon-fluorine bonds.

The FT-IR spectrum of N-(2,4-difluorophenyl)-N'-phenylurea provides definitive evidence for its key functional groups. The analysis of phenylurea and its derivatives reveals characteristic vibrational bands that are expected to be present in the spectrum of the title compound. orientjchem.orgresearchgate.net

A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the urea group, typically observed in the region of 1650-1710 cm⁻¹. iglobaljournal.com The exact position of this band is sensitive to the electronic environment and hydrogen bonding. The N-H stretching vibrations of the urea's amine groups are also highly characteristic, appearing as one or more bands in the 3300-3500 cm⁻¹ region. iglobaljournal.com

The aromatic C-H stretching vibrations of the phenyl and difluorophenyl rings are expected to produce signals above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ range. orientjchem.org The presence of the difluorophenyl group introduces strong C-F stretching vibrations, which are anticipated to appear in the fingerprint region, generally between 1100 and 1300 cm⁻¹. The aromatic C-N stretching vibration is also expected, with bands reported for similar compounds around 1255 cm⁻¹. orientjchem.org

Table 1: Representative FT-IR Vibrational Frequencies for N-(2,4-difluorophenyl)-N'-phenylurea This table is based on characteristic frequencies for phenylurea derivatives. orientjchem.orgiglobaljournal.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300 - 3500 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| C=O (Urea) | Stretching | 1650 - 1710 | Strong |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-F | Stretching | 1100 - 1300 | Strong |

| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |

Raman spectroscopy provides complementary information to FT-IR analysis. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric vibrations of the aromatic rings in N-(2,4-difluorophenyl)-N'-phenylurea are often more prominent in the Raman spectrum.

Key features in the Raman spectrum would include the ring breathing mode of the monosubstituted phenyl ring, which is typically observed near 1000 cm⁻¹. orientjchem.org The C=O stretch of the urea is also Raman active and would appear in a similar region as in the FT-IR spectrum, around 1655-1660 cm⁻¹. orientjchem.org Analysis of 1,3-diphenylurea (B7728601) has shown that intermolecular interactions and molecular conformation can be clearly distinguished using Raman spectroscopy. researchgate.net The vibrational frequencies are computed at the DFT-B3LYP level to provide tentative vibrational assignments. researchgate.netkfupm.edu.sa

Table 2: Anticipated Raman Shifts for N-(2,4-difluorophenyl)-N'-phenylurea This table is based on characteristic frequencies for phenylurea and its derivatives. orientjchem.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050 - 3150 | Strong |

| C=O (Urea) | Stretching | 1655 - 1660 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1610 | Strong |

| Phenyl Ring | Ring Breathing | ~1000 | Strong |

| C-F | Stretching | 1100 - 1300 | Medium |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula, C₁₃H₁₀F₂N₂O, to confirm the compound's purity and empirical formula. The close correlation between the experimental and theoretical values is a critical checkpoint in the characterization process following synthesis.

Table 3: Elemental Composition of N-(2,4-difluorophenyl)-N'-phenylurea

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 62.91 |

| Hydrogen | H | 1.008 | 4.06 |

| Fluorine | F | 19.00 | 15.31 |

| Nitrogen | N | 14.01 | 11.28 |

| Oxygen | O | 16.00 | 6.45 |

| Total | 100.00 |

Thermal Analysis Techniques in Structural Stability Studies

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. For N-(2,4-difluorophenyl)-N'-phenylurea, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability, decomposition profile, and phase transitions.

For phenylurea derivatives, thermal decomposition typically proceeds via a four-center pericyclic reaction, yielding an isocyanate and an amine. acs.org In the case of N-(2,4-difluorophenyl)-N'-phenylurea, the expected decomposition products would be phenyl isocyanate and 2,4-difluoroaniline (B146603). The TGA curve would show a significant mass loss corresponding to this decomposition event. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. Studies on the thermal cracking of the related 1,3-diphenyl urea show that decomposition to phenyl isocyanate and aniline (B41778) occurs at temperatures above 350 °C. mdpi.com

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. The DSC thermogram for a pure, crystalline sample of N-(2,4-difluorophenyl)-N'-phenylurea would exhibit a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this melting peak are important physical constants for the compound. For instance, the related compound N-phenylurea has a literature melting point of 145-147 °C. sigmaaldrich.com Following the melting endotherm, at higher temperatures, an exothermic or endothermic event associated with decomposition would be observed, which should correlate with the mass loss seen in TGA. researchgate.net

Computational and Theoretical Chemistry Studies of N 2,4 Difluorophenyl N Phenylurea

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various molecules, including urea (B33335) derivatives.

Table 1: Representative Optimized Geometrical Parameters for a Phenylurea Derivative (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.25 | N-C-N | 118 |

| C-N (amide) | 1.38 | C-N-C (phenyl) | 125 |

| C-C (aromatic) | 1.40 | H-N-C | 115 |

| C-F | 1.35 | C-C-F | 119 |

Note: These are representative values for a phenylurea scaffold and may vary slightly for N-(2,4-difluorophenyl)-N'-phenylurea.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). ajchem-a.comlibretexts.org These orbitals are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor ajchem-a.comlibretexts.orgyoutube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule ajchem-a.com. For N-(2,4-difluorophenyl)-N'-phenylurea, the HOMO is expected to be localized on the electron-rich phenylurea moiety, while the LUMO may be distributed over the difluorophenyl ring due to the electron-withdrawing nature of the fluorine atoms.

Table 2: Calculated Frontier Molecular Orbital Energies and Properties for a Phenylurea Derivative

| Orbital | Energy (eV) | Energy Gap (eV) | Key Contributing Atoms |

|---|---|---|---|

| HOMO | -6.5 | 4.8 | Phenyl ring, Nitrogen atoms |

| LUMO | -1.7 | Difluorophenyl ring, Carbonyl carbon |

Note: These values are illustrative and depend on the specific computational method and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.comresearchgate.netresearchgate.net The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For N-(2,4-difluorophenyl)-N'-phenylurea, the negative potential is expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms, while the hydrogen atoms of the N-H groups and the regions around the fluorine atoms will exhibit positive potential ajchem-a.com. Atoms in Molecules (AIM) theory can be used to further quantify the charge distribution by partitioning the molecule into atomic basins and calculating the net charge on each atom.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. wikipedia.orgwisc.edumpg.de NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is a measure of hyperconjugative and resonance interactions. In N-(2,4-difluorophenyl)-N'-phenylurea, significant interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the adjacent pi-systems of the phenyl rings. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength researchgate.netresearchgate.net.

Table 3: Selected NBO Analysis Results for a Phenylurea Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | 50.8 | n → π* |

| LP (O) | σ* (N-C) | 25.3 | n → σ* |

| π (C=C) | π* (C=C) | 18.5 | π → π* |

Note: LP denotes a lone pair, and E(2) is the stabilization energy. These are representative values.

Potential Energy Surface (PES) Scanning for Conformational Stability

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule by systematically changing one or more of its geometric parameters, such as a dihedral angle, while optimizing the rest of the molecular geometry. uni-muenchen.devisualizeorgchem.comq-chem.comstackexchange.com For N-(2,4-difluorophenyl)-N'-phenylurea, PES scans can be performed by rotating the bonds connecting the phenyl rings to the urea moiety. This allows for the identification of the most stable conformers (energy minima) and the transition states that separate them (energy maxima). The results of a PES scan provide valuable information about the flexibility of the molecule and the energy barriers for conformational changes, which can be important for its biological activity.

Molecular Docking and Modeling for Ligand-Target Interactions (Theoretical Basis)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netfrontiersin.orgresearchgate.net The theoretical basis of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a large number of possible binding poses of the ligand in the receptor's active site. The scoring function then estimates the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. While this article does not delve into specific docking studies of N-(2,4-difluorophenyl)-N'-phenylurea, the computational data generated from DFT calculations, such as the optimized geometry, electrostatic potential, and charge distribution, are essential inputs for accurate molecular docking simulations. These parameters help in understanding the potential hydrogen bonding, hydrophobic, and electrostatic interactions that could govern the binding of this compound to a biological target. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is predicated on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. For a class of compounds like substituted phenylureas, including N-(2,4-difluorophenyl)-N'-phenylurea, QSAR models can be invaluable for predicting their activity and understanding the structural features that govern their efficacy.

The development of a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For phenylurea derivatives, this could be their herbicidal or enzyme-inhibiting activity.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Properties: Atomic charges, dipole moment, and frontier orbital energies (HOMO and LUMO). For instance, the lowest unoccupied molecular orbital energy (ELUMO) has been shown to be a relevant determinant in the antibody recognition of phenylurea herbicides nih.gov.

Hydrophobic Properties: The logarithm of the partition coefficient (log P), which describes the hydrophobicity of the molecule. Hydrophobicity has been identified as a critical factor in the antibody recognition of phenylurea herbicides nih.gov.

Steric Properties: Molecular volume, surface area, and specific conformational parameters.

Topological Properties: Indices that describe the connectivity of atoms within the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that correlates the molecular descriptors with the biological activity researchgate.netactascientific.com. The general form of a QSAR equation is:

Activity = c0 + c1D1 + c2D2 + ... + cnDn

where Dn are the descriptor values and cn are their regression coefficients.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques. This often involves an external test set of compounds that were not used in the model's development to ensure its ability to accurately predict the activity of new molecules nih.gov.

For N-(2,4-difluorophenyl)-N'-phenylurea and its analogs, a hypothetical QSAR study might explore how substitutions on the phenyl rings influence a specific biological activity. The model could reveal, for example, that electron-withdrawing groups at certain positions enhance activity, while bulky substituents are detrimental. Such insights are instrumental in the rational design of novel, more potent compounds.

Table 1: Illustrative QSAR Data for a Hypothetical Series of Phenylurea Derivatives

| Compound | log P | ELUMO (eV) | Molecular Volume (ų) | Predicted Activity (pIC50) |

| Phenylurea | 2.10 | -0.54 | 150.2 | 4.5 |

| N-phenyl-N'-(4-chlorophenyl)urea | 3.52 | -0.78 | 175.6 | 5.8 |

| N-(2,4-difluorophenyl)-N'-phenylurea | 2.95 | -0.85 | 180.1 | 6.2 |

| N-(4-methoxyphenyl)-N'-phenylurea | 2.33 | -0.45 | 185.9 | 5.1 |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, such as N-(2,4-difluorophenyl)-N'-phenylurea. These predictions are vital for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational characteristics of a compound. Methods like Density Functional Theory (DFT) are commonly used for these calculations researchgate.netbiointerfaceresearch.com.

Vibrational Spectroscopy (IR and Raman): Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and intensities. These calculations are typically performed on the optimized geometry of the molecule. The predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and conformational isomers biointerfaceresearch.com. For N,N'-disubstituted ureas, theoretical calculations can help elucidate the preferred conformation, such as the trans-cis or trans-trans arrangement of the —NHCONH— group, which is influenced by intramolecular hydrogen bonding researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei (e.g., 1H, 13C, 19F) and spin-spin coupling constants. These predictions are highly sensitive to the molecular conformation and electronic environment around the nuclei. For N,N'-arylalkylureas, the analysis of 1H-NMR spectra, supported by theoretical calculations, can provide insights into conformational properties and the influence of substituents on hydrogen bonding researchgate.net.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption bands observed in a UV-Vis spectrum. For N-(2,4-difluorophenyl)-N'-phenylurea, TD-DFT could predict the wavelengths of maximum absorption (λmax) associated with π → π* and n → π* electronic transitions within the phenyl rings and the urea moiety joasciences.com. Computational predictions can also help understand how substituent effects and molecular conformation influence the electronic spectra researchgate.net.

The accuracy of these computational predictions is dependent on the level of theory and basis set employed in the calculations. By comparing theoretically predicted spectra with experimental results, a deeper understanding of the structural and electronic properties of N-(2,4-difluorophenyl)-N'-phenylurea can be achieved.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Phenylurea Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (cm-1) | ||

| N-H Stretch | 3350 | 3325 |

| C=O Stretch | 1675 | 1660 |

| C-N Stretch | 1320 | 1310 |

| 13C NMR Chemical Shift (ppm) | ||

| C=O | 155.8 | 154.2 |

| Cipso (Phenyl) | 138.5 | 139.1 |

| UV-Vis λmax (nm) | 258 | 260 |

Structure Activity Relationship Sar Investigations and Rational Design of N 2,4 Difluorophenyl N Phenylurea Analogs

Impact of Substituent Effects on the N-(2,4-difluorophenyl) Moiety

The N-(2,4-difluorophenyl) moiety is a critical component of the parent compound, and modifications to this ring system can significantly alter its interaction with biological targets. The electronic and steric properties of substituents play a pivotal role.

In related scaffolds, such as benzenesulfonamide analogs, the nature and position of substituents on an aromatic ring (Ring A) have been shown to be critical for defining high potency. nih.gov Studies have indicated a preference for electron-withdrawing groups at specific positions. For instance, analogs with electron-withdrawing substitutions like fluorine, chlorine, and bromine on the benzene ring generally exhibit stronger activity. nih.gov Conversely, the introduction of electron-donating groups, such as methyl groups, can lead to diminished activity. nih.gov

While direct SAR data on the 2,4-difluorophenyl ring of N-(2,4-difluorophenyl)-N'-phenylurea is specific to the biological target, general principles suggest that the existing difluoro substitution pattern creates a specific electronic environment. The fluorine atoms are highly electronegative, acting as strong electron-withdrawing groups that influence the electron density of the aromatic system. nih.gov This can impact interactions such as π-stacking and hydrogen bonding with protein residues. Altering this pattern, for example, by shifting the fluorine atoms or replacing them with other groups, would be expected to have a profound effect on activity.

Table 1: Theoretical Impact of Substituents on the N-(2,4-difluorophenyl) Moiety

| Position | Substituent Type | Predicted Effect on Electron Density | Potential Impact on Biological Activity |

| 2, 4 | Electron-Withdrawing (e.g., -F, -Cl) | Decreases ring electron density | Potentially enhances interactions with electron-deficient pockets; may increase binding affinity. nih.gov |

| 2, 4 | Electron-Donating (e.g., -CH₃, -OCH₃) | Increases ring electron density | May decrease activity if electron-withdrawing character is crucial for binding. nih.gov |

| Other | Bulky Groups (e.g., -isopropyl) | Introduces steric hindrance | Can disrupt optimal binding conformation, leading to a loss of activity. mdpi.com |

Influence of Substitutions on the N'-phenylurea Moiety

The N'-phenylurea moiety offers a versatile site for chemical modification to probe the binding pocket of a target protein and modulate physicochemical properties. SAR studies on various phenylurea derivatives have demonstrated a strong dependence of activity on the substitution pattern of this phenyl ring.

In a series of phenylurea derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a strong preference for para-substitution on the N'-phenyl ring was observed. mdpi.com

Halogens: Substitution at the para-position with halogens such as fluorine, chlorine, or bromine resulted in compounds with similar and significant inhibitory activity. mdpi.com

Alkyl Groups: Small alkyl substituents at the para-position, like methyl or ethyl, also produced active compounds. mdpi.com However, increasing the steric bulk, for instance with an isopropyl group, led to a complete loss of activity, highlighting the spatial constraints of the target's binding site. mdpi.com

Positional Effects: Disubstitution at the ortho and para positions with fluorine or chlorine resulted in inactive compounds, reinforcing the importance of the specific substitution pattern for productive molecular recognition. mdpi.com

These findings underscore that while the N'-phenyl ring can tolerate a range of substituents at the para-position, both the electronic nature and the size of the substituent are critical determinants of biological activity.

Table 2: Effect of N'-phenylurea Moiety Substitution on IDO1 Inhibitory Activity

| Compound Ref. | N'-phenyl Substitution | IC₅₀ (μM) |

| i3 | 4-Chloro | 5.687 mdpi.com |

| i18 | 4-Fluoro | 5.475 mdpi.com |

| i19 | 4-Bromo | 4.077 mdpi.com |

| i2 | 4-Methyl | 8.613 mdpi.com |

| i20 | 4-Ethyl | 9.975 mdpi.com |

| i21 | 4-Isopropyl | Inactive mdpi.com |

| i16 | 2,4-Difluoro | Inactive mdpi.com |

| i17 | 2,4-Dichloro | Inactive mdpi.com |

Role of Halogenation (e.g., Fluorine) in Molecular Interactions

Halogenation, particularly fluorination, is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The fluorine atoms in N-(2,4-difluorophenyl)-N'-phenylurea are not merely passive substituents; they actively participate in and modulate molecular interactions.

The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, which makes it resistant to metabolic cleavage and can block sites of metabolism, thereby improving metabolic stability. cambridgemedchemconsulting.comresearchgate.net The introduction of fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, pKa, and membrane permeation. researchgate.netnih.gov

From an intermolecular interaction perspective, fluorine has a multifaceted role:

Hydrogen Bond Acceptor: The high electronegativity of fluorine allows it to act as a weak hydrogen bond acceptor, forming interactions with suitable donor groups in a protein's active site. nih.gov

Dipole-Dipole and Charge-Dipole Interactions: The strong dipole of the C-F bond can engage in favorable dipole-dipole and charge-dipole interactions, which can contribute to binding affinity. researchgate.net

Modulation of Aromatic Systems: When attached to a phenyl ring, fluorine acts as a strong electron-withdrawing group, reducing the electron density of the aromatic system. nih.gov This can influence or weaken π-stacking interactions but may enhance interactions with electron-rich aromatic residues or other parts of the binding site. nih.gov For example, in the CGRP receptor antagonist atogepant, a 1,3,5-trifluorobenzene moiety resulted in a four-fold increase in binding affinity compared to the non-fluorinated analog. nih.gov

The 2,4-difluoro substitution pattern on the phenyl ring creates a distinct electrostatic potential surface that is integral to the molecule's recognition by its biological target.

Conformational Analysis and its Relationship to Molecular Recognition (Theoretical)

The urea (B33335) functionality itself imposes some conformational restriction due to the delocalization of non-bonded electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov Theoretical studies on simple phenylurea have been conducted to understand its conformational preferences. nih.govosti.gov

Isomers: Phenylureas can exist as different isomers (e.g., cis and trans) based on the orientation of the substituents relative to the carbonyl group. Computational analysis of phenylurea indicates that the lowest energy form is a trans isomer in a syn geometry. nih.govosti.gov

Rotational Barriers: Rotation about the C(sp²)-N bond in the urea core is generally hindered, with energy barriers in the range of 8.6-9.4 kcal/mol. nih.govosti.gov The barrier to rotation for the phenyl group itself is considerably lower, predicted to be around 2.4 kcal/mol. nih.govosti.gov

In the context of N-(2,4-difluorophenyl)-N'-phenylurea, the two phenyl rings can adopt various relative orientations. The preferred conformation in a protein binding site will be one that maximizes favorable interactions while minimizing steric clashes. The difluoro substitution pattern can influence these conformational preferences through steric and electronic effects, potentially favoring a specific torsional angle that presents the key binding motifs in an optimal arrangement for molecular recognition. nih.gov The ability of the molecule to adopt a low-energy conformation that is complementary to the target's binding site is a critical factor for high-affinity binding.

Bioisosteric Replacements and Their Theoretical Implications for Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing lead compounds. cambridgemedchemconsulting.com The phenyl rings in N-(2,4-difluorophenyl)-N'-phenylurea are prime candidates for bioisosteric replacement to improve properties such as solubility, metabolic stability, and potency.

Phenyl Ring Bioisosteres: The phenyl group is one of the most common rings in pharmaceuticals, but it can contribute to poor physicochemical properties. nih.gov A variety of classical and non-classical bioisosteres have been explored:

Heterocycles: Simple aromatic heterocycles like pyridyl or thiophene rings are common replacements for a phenyl group. cambridgemedchemconsulting.com

Saturated Scaffolds: There is increasing interest in C(sp³)-rich motifs to escape the "flatland" of aromatic compounds. drughunter.comresearchgate.net These replacements can improve solubility and other drug-like properties. nih.gov Examples include:

Bicyclo[1.1.1]pentane (BCP): This rigid, non-planar scaffold effectively mimics the para-disubstituted phenyl ring. nih.govresearchgate.net BCP analogs have shown maintained potency with improved aqueous solubility, passive permeability, and metabolic properties in several inhibitor series. researchgate.netnih.gov

Cubane: The size and shape of cubane mimic the rotational volume of a phenyl ring. researchgate.net In some cases, cubane analogs have exhibited improved in vitro potency, though this can sometimes be offset by reduced metabolic stability. nih.gov

Bridged Piperidines: These motifs have also been successfully used as phenyl bioisosteres, leading to significant improvements in drug-like properties, particularly solubility. nih.gov

The theoretical implication of replacing one of the phenyl rings in N-(2,4-difluorophenyl)-N'-phenylurea with a bioisostere like BCP would be to introduce a more three-dimensional character. This could potentially lead to novel interactions within the binding pocket and is a powerful strategy for improving aqueous solubility and metabolic stability while retaining or enhancing biological activity. nih.govnih.gov

Table 3: Common Phenyl Bioisosteres and Their Potential Impact

| Bioisostere | Key Feature | Potential Advantage | Reference |

| Pyridyl | Aromatic Heterocycle | Can introduce H-bond acceptor | cambridgemedchemconsulting.com |

| Bicyclo[1.1.1]pentane (BCP) | Rigid, 3D scaffold | Improved solubility, metabolic stability | nih.govresearchgate.netnih.gov |

| Cubane | 3D Phenyl mimic | Improved potency (case-dependent) | researchgate.netnih.gov |

| Bridged Piperidine | Saturated heterocycle | Drastically improved solubility | nih.gov |

Design Principles for Modulating Specific Molecular Interactions

Based on the SAR investigations, several key design principles emerge for the rational modification of N-(2,4-difluorophenyl)-N'-phenylurea analogs to modulate specific molecular interactions and enhance biological activity.

Preserve the Urea Core: The -NH-CO-NH- linker is fundamental. It acts as both a hydrogen bond donor and acceptor, forming critical anchoring interactions with the target protein. nih.gov Its conformational properties are central to orienting the two flanking aryl rings correctly. nih.gov

Optimize N'-phenyl Substituents: The N'-phenyl ring is a key area for optimization.

Exploit the Para-Position: There is a demonstrated preference for substitution at the para-position. mdpi.com This position can be used to introduce groups that probe for additional interactions (e.g., hydrogen bonding, hydrophobic) within the S1 pocket of a target.

Control Steric Bulk: Avoid large, bulky substituents (like isopropyl) at the para-position if the binding pocket is sterically constrained. mdpi.com Small alkyl or halogen groups are generally well-tolerated. mdpi.com

Modulate Electronics: The electronic nature of the substituent (electron-donating vs. electron-withdrawing) should be systematically explored to fine-tune interactions. For example, in some systems, electron-rich phenyl rings show stronger activity. acs.org

Leverage Halogenation: The difluoro pattern on the N-phenyl ring is likely critical for potency.

Maintain Electron-Withdrawing Character: The electron-withdrawing nature of this ring appears important. nih.gov Further modulation could involve using other halogen patterns or strong electron-withdrawing groups like -CN or -CF₃.

Utilize Halogen Bonding: While fluorine is a weak hydrogen bond acceptor, heavier halogens (Cl, Br, I) can participate in stronger halogen bonds, which could be a design element if a suitable halogen bond acceptor is present in the binding site.

Incorporate Bioisosteric Replacements: To improve physicochemical properties, consider replacing one or both phenyl rings.

Target Poor Solubility: If solubility is an issue, replacing a phenyl ring with a C(sp³)-rich, non-planar scaffold like BCP or a bridged piperidine is a promising strategy. nih.gov

Explore Novel Interaction Vectors: Three-dimensional scaffolds can orient substituents in different vectors compared to a flat phenyl ring, potentially accessing new interactions and improving potency or selectivity.

By systematically applying these principles, new analogs of N-(2,4-difluorophenyl)-N'-phenylurea can be designed with a higher probability of achieving the desired biological profile.

Coordination Chemistry of N 2,4 Difluorophenyl N Phenylurea and Its Derivatives

Ligand Properties of Urea (B33335) Derivatives in Metal Coordination

Urea and its derivatives are versatile ligands due to the presence of multiple potential donor atoms: the carbonyl oxygen and the two nitrogen atoms. researchgate.net In the vast majority of metal-urea complexes, coordination occurs through the carbonyl oxygen atom. researchgate.net This preference is attributed to the electronic structure of the urea moiety, where the oxygen atom acts as a Lewis base. The nature of the substituents on the nitrogen atoms significantly influences the electronic properties and, consequently, the coordination behavior of the urea derivative.

For N,N'-diarylureas, such as N-(2,4-difluorophenyl)-N'-phenylurea, the electronic landscape is more complex. The phenyl groups are electron-withdrawing, which can modulate the electron density on the urea backbone. The introduction of fluorine atoms on one of the phenyl rings further enhances this effect due to fluorine's high electronegativity. This modification can influence the ligand's hardness or softness, affecting its affinity for different metal ions.

The coordination of N-arylureas can sometimes deviate from the typical oxygen-binding mode. For instance, in some palladium complexes, evidence suggests that monosubstituted ureas can bind through the unsubstituted nitrogen atom. nih.gov The specific binding mode is often dictated by the reaction conditions, the nature of the metal ion, and the steric and electronic profiles of the ligand itself.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with urea-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For N,N'-diarylureas, the general synthetic route would involve the dissolution of N-(2,4-difluorophenyl)-N'-phenylurea and a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol, methanol (B129727), or a mixture of solvents, followed by heating or stirring at room temperature. nih.gov The resulting complexes can then be isolated as crystalline solids.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This is a powerful tool to determine the coordination mode of the urea ligand. Upon coordination of the carbonyl oxygen to a metal center, the C=O stretching vibration (ν(C=O)), typically observed around 1686 cm⁻¹ in free urea, shifts to a lower wavenumber. researchgate.net Conversely, if coordination were to occur through a nitrogen atom, this band would be expected to shift to a higher frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in the complex. Changes in the chemical shifts of the N-H protons and the phenyl ring protons and carbons upon coordination can elucidate the binding site.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes reveal information about the d-d transitions of the metal ion and charge transfer bands. These spectra can help in determining the coordination geometry of the metal center. researchgate.net

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry of the synthesized complexes.

Binding Modes and Coordination Geometries of N-(2,4-difluorophenyl)-N'-phenylurea Ligands

The binding mode of N-(2,4-difluorophenyl)-N'-phenylurea to a metal ion is anticipated to be primarily through the carbonyl oxygen atom, acting as a monodentate ligand. This is the most common coordination mode for urea and its derivatives. researchgate.net However, the presence of the two aryl groups introduces the possibility of other interactions.

The coordination geometry of the resulting metal complex is dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries for transition metal complexes include:

Octahedral: This geometry is often observed for metal ions like Co(II), Ni(II), and Cu(II) when coordinated to six ligands. In the case of N-(2,4-difluorophenyl)-N'-phenylurea, this could involve the coordination of two or more urea ligands along with other co-ligands such as water or anions. at.ua

Tetrahedral: This geometry is also common, particularly for ions like Zn(II) and in some Co(II) complexes. nih.gov

Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II), Pt(II), and sometimes Ni(II). nih.gov

Table 1: Expected Coordination Geometries of Metal Complexes with Urea Derivatives

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

Electronic Properties of Metal-Urea Complexes

The coordination of N-(2,4-difluorophenyl)-N'-phenylurea to a metal ion is expected to significantly alter the electronic properties of both the ligand and the metal center. The electron-withdrawing nature of the difluorophenyl group will influence the donor strength of the carbonyl oxygen.

Key electronic properties include:

Ligand Field Effects: The interaction between the metal d-orbitals and the ligand orbitals leads to a splitting of the d-orbitals, the magnitude of which depends on the ligand field strength. This can be probed using UV-Vis spectroscopy.

Redox Potentials: The electron-withdrawing fluorine atoms can modulate the redox properties of the metal complex. For instance, in fluorinated phenanthroline complexes of copper, ligands with higher electron-withdrawing abilities were found to better stabilize the Cu(I) state. A similar effect could be anticipated for complexes of N-(2,4-difluorophenyl)-N'-phenylurea.

Charge Transfer: Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands may be observed in the electronic spectra, providing insight into the electronic communication between the metal and the ligand.

Theoretical studies, such as Density Functional Theory (DFT), are invaluable for understanding the electronic structure of these complexes. DFT calculations can be used to model the molecular orbitals, predict electronic transitions, and quantify the nature of the metal-ligand bond. doi.org

Theoretical Applications of Urea-Metal Complexes

While the primary focus of research on N,N'-diarylureas has been in medicinal chemistry, their metal complexes have potential applications in various theoretical and practical domains.

Catalysis: N-heterocyclic carbenes (NHCs), which are structurally related to the carbene tautomer of ureas, are powerful ligands in catalysis. While less common, urea-based ligands have also been explored in catalytic systems. For example, palladium complexes with N-arylureas have been shown to be effective in heteroannulation reactions. nih.gov The electronic tuning afforded by the fluorinated phenyl group in N-(2,4-difluorophenyl)-N'-phenylurea could be exploited to modulate the catalytic activity of its metal complexes.

Materials Science: Metal-urea complexes can serve as precursors for the synthesis of nanomaterials. For instance, pyrolysis of copper and zinc urea nitrate (B79036) complexes has been shown to yield metallic copper and zinc oxide, respectively. at.ua The tailored decomposition of complexes of N-(2,4-difluorophenyl)-N'-phenylurea could potentially lead to novel fluorinated materials.

Supramolecular Chemistry: The ability of the urea moiety to form strong hydrogen bonds, coupled with the potential for π-π stacking and other non-covalent interactions involving the aryl rings, makes these complexes interesting building blocks for the construction of complex supramolecular architectures. researchgate.net

Crystallography and Supramolecular Chemistry of N 2,4 Difluorophenyl N Phenylurea

Single-Crystal X-ray Diffraction Studies of N-(2,4-difluorophenyl)-N'-phenylurea and its Analogs

For instance, the crystal structure of 1,3-bis(3-fluorophenyl)urea (B11959935), a constitutional isomer of the target compound with the same chemical formula (C13H10F2N2O), has been determined. nih.gov This study revealed the existence of two concomitant polymorphs, one monoclinic and one orthorhombic, highlighting the potential for structural diversity in these systems. nih.gov Similarly, the crystal structure of 1,3-bis(4-fluorophenyl)urea (B1330515) has been elucidated, crystallizing in the monoclinic space group C2/c. iucr.org

Based on these and other studies of substituted phenylureas, it can be anticipated that the N-(2,4-difluorophenyl)-N'-phenylurea molecule will exhibit a largely planar urea (B33335) fragment (–NH–CO–NH–). The dihedral angles between this central urea plane and the two aromatic rings (the 2,4-difluorophenyl and the phenyl rings) will be a key conformational feature. In many diaryl ureas, these rings are twisted out of the urea plane to varying degrees.

Table 1: Representative Crystallographic Data for Phenylurea Analogs

| Compound | Crystal System | Space Group | Key Dihedral Angles (°) |

|---|---|---|---|

| 1,3-bis(3-fluorophenyl)urea (Monoclinic form) | Monoclinic | P2₁/c | Data not specified |

| 1,3-bis(3-fluorophenyl)urea (Orthorhombic form) | Orthorhombic | Pca2₁ | Data not specified |

| 1,3-bis(4-fluorophenyl)urea | Monoclinic | C2/c | 29.69 (between rings) |

| 1-(2-aminophenyl)-3-phenylurea | Monoclinic | P2₁/n | 47.0 (phenyl to urea), 84.43 (aminophenyl to urea) |

Analysis of Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular forces. In phenylurea derivatives, the packing is typically dominated by hydrogen bonding.

A common motif in symmetrically substituted diaryl ureas is the formation of one-dimensional chains or tapes where molecules are linked by N-H...O=C hydrogen bonds. In the monoclinic form of 1,3-bis(3-fluorophenyl)urea, these hydrogen-bonded chains align in an antiparallel fashion, a typical arrangement for many diphenylureas. nih.gov However, the orthorhombic form of the same compound displays a rare parallel orientation of these chains. nih.gov

For the asymmetrically substituted N-(2,4-difluorophenyl)-N'-phenylurea, it is expected that the crystal packing will also be heavily influenced by the formation of hydrogen-bonded chains. The specific arrangement of these chains (parallel or antiparallel) and how they further pack into a three-dimensional lattice will depend on other, weaker interactions.

Intermolecular Interactions: Hydrogen Bonding Networks (N-H...O=C), Halogen Bonding, and Pi-Stacking

The supramolecular architecture of phenylurea crystals is a result of a hierarchy of intermolecular interactions.

Hydrogen Bonding Networks (N-H...O=C): This is the most significant interaction in phenylurea crystals. The urea moiety provides two N-H donor groups and one C=O acceptor group, leading to the formation of robust hydrogen-bonded chains. In many diaryl ureas, these interactions form a characteristic tape or ribbon motif.

Halogen Bonding: The presence of fluorine atoms in N-(2,4-difluorophenyl)-N'-phenylurea introduces the possibility of halogen bonding. While fluorine is the least polarizable halogen and thus the weakest halogen bond donor, C-F...X interactions (where X can be an electronegative atom like oxygen or another fluorine) can still play a role in directing the crystal packing.

Pi-Stacking: The aromatic phenyl and difluorophenyl rings can interact through π-stacking. These interactions can be either face-to-face or offset (displaced face-to-face). The electronic nature of the rings (the phenyl ring being relatively electron-neutral and the difluorophenyl ring being electron-deficient) could favor offset π-stacking arrangements to minimize electrostatic repulsion.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

For 1,3-bis(3-fluorophenyl)urea, Hirshfeld surface analysis has been used to understand the packing differences between its polymorphs. nih.gov Such an analysis for N-(2,4-difluorophenyl)-N'-phenylurea would be expected to show dominant contributions from O...H/H...O contacts, corresponding to the N-H...O=C hydrogen bonds. Other significant contributions would likely come from H...H, C...H/H...C, and F...H/H...F contacts. The relative contributions of these contacts would provide a detailed picture of the forces governing the crystal structure.

Table 2: Expected Contributions to the Hirshfeld Surface for a Phenylurea Compound

| Contact Type | Expected Contribution | Associated Interaction |

|---|---|---|

| O...H / H...O | High | N-H...O=C Hydrogen Bonding |

| H...H | Significant | van der Waals forces |

| C...H / H...C | Moderate | C-H...π interactions |

| F...H / H...F | Moderate | Weak hydrogen bonds/van der Waals |

| C...C | Low | π-π stacking |

| F...F | Low | Halogen-halogen contacts |

Polymorphism and its Structural Basis in Phenylurea Compounds

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. The different polymorphs of a substance can have different physical properties, such as melting point, solubility, and stability.

The existence of concomitant polymorphs for 1,3-bis(3-fluorophenyl)urea demonstrates that even subtle changes in crystallization conditions can lead to different crystal forms for difluorinated phenylureas. nih.gov The structural basis for this polymorphism lies in the different ways the hydrogen-bonded chains can pack. In the case of 1,3-bis(3-fluorophenyl)urea, the key difference is the parallel versus antiparallel arrangement of these chains. nih.gov It is plausible that N-(2,4-difluorophenyl)-N'-phenylurea could also exhibit polymorphism, with potential variations in hydrogen bonding patterns and molecular conformations contributing to the formation of different crystalline phases.

Cocrystallization and Inclusion Compound Formation

Cocrystallization is a technique used to design new crystalline solids with modified physicochemical properties. It involves crystallizing a target molecule with a second, different molecule (a coformer) in a stoichiometric ratio. Phenylureas are excellent candidates for cocrystallization due to their strong hydrogen bonding capabilities.

Urea and its derivatives are known to be effective cocrystal formers. They can form robust hydrogen bonds with a variety of functional groups, such as carboxylic acids, amides, and phenols. Studies have shown that urea can form cocrystals with active pharmaceutical ingredients, sometimes leading to improved properties like solubility. It is conceivable that N-(2,4-difluorophenyl)-N'-phenylurea could form cocrystals with suitable coformers, leading to new supramolecular architectures with potentially altered properties.

Inclusion compounds are another class of multicomponent solids where "guest" molecules are entrapped within the crystalline framework of a "host" molecule. While less common for simple phenylureas, the formation of inclusion compounds is a possibility, particularly if the crystal packing of N-(2,4-difluorophenyl)-N'-phenylurea results in the formation of channels or cavities.

Environmental Fate and Mechanistic Degradation Studies of Phenylurea Compounds

Pathways of Chemical and Biological Transformation

The transformation of phenylurea compounds in the environment is a complex process involving both chemical and biological pathways. The primary routes of degradation for this class of compounds are microbial metabolism, photodegradation, and to a lesser extent, chemical hydrolysis. researchgate.netscilit.com

For N-(2,4-difluorophenyl)-N'-phenylurea, the expected transformation pathways would be analogous to other phenylureas. A key initial step in the biological degradation of many phenylurea herbicides is N-dealkylation. researchgate.netcapes.gov.br However, as N-(2,4-difluorophenyl)-N'-phenylurea is not N-alkylated, this specific pathway is not directly applicable. Instead, the primary transformation routes are likely to be hydrolysis of the urea (B33335) bridge and hydroxylation of the aromatic rings.

Microbial action is a major driver of phenylurea herbicide degradation in soils. researchgate.net Various bacterial and fungal species have been identified that can break down these compounds. researchgate.netnih.gov The degradation can proceed through the cleavage of the urea side chain, followed by the breakdown of the resulting aniline (B41778) derivatives. researchgate.net

Chemical transformation can also occur, particularly through hydrolysis under acidic or alkaline conditions, although this is generally a slower process at neutral environmental pH. psu.edu Photodegradation, or the breakdown by sunlight, is another significant pathway, especially in surface waters or on soil surfaces. scilit.com

Metabolite and Transformation Product Identification (Non-Toxicological Context)

The degradation of N-(2,4-difluorophenyl)-N'-phenylurea is expected to produce several intermediate metabolites before complete mineralization. Based on the degradation pathways of other phenylurea herbicides, the primary metabolites would likely be 2,4-difluoroaniline (B146603) and aniline, resulting from the hydrolysis of the urea linkage. researchgate.netnih.gov

Further transformation of these aniline intermediates can occur through microbial processes. These processes can include hydroxylation of the aromatic ring, leading to the formation of various hydroxylated anilines. For instance, the degradation of diuron (B1670789), a chlorinated phenylurea, leads to metabolites like N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov By analogy, the degradation of N-(2,4-difluorophenyl)-N'-phenylurea would likely produce hydroxylated derivatives of 2,4-difluoroaniline and aniline.

The table below outlines the expected primary metabolites of N-(2,4-difluorophenyl)-N'-phenylurea based on known phenylurea degradation pathways.

| Parent Compound | Predicted Primary Metabolites | Transformation Pathway |

| N-(2,4-difluorophenyl)-N'-phenylurea | 2,4-difluoroaniline | Hydrolysis of the urea bridge |

| Aniline | Hydrolysis of the urea bridge | |

| Hydroxylated N-(2,4-difluorophenyl)-N'-phenylurea | Ring hydroxylation |

Persistence Studies in Environmental Compartments (e.g., Soil, Water)

The persistence of a pesticide in the environment, often measured by its half-life (DT50), is influenced by a combination of its chemical properties and environmental conditions such as soil type, temperature, moisture, and microbial activity. Phenylurea herbicides can be moderately to highly persistent in soils, with reported field half-lives for compounds like diuron averaging 90 days, though this can be highly variable. psu.edu

The persistence of N-(2,4-difluorophenyl)-N'-phenylurea would be expected to be in a similar range. The presence of the C-F bond, known for its strength, could potentially increase its persistence compared to non-fluorinated analogues. nih.govitrcweb.org Fluorinated pesticides, in general, can be more resistant to degradation. nih.gov

In aqueous environments, the persistence will depend on factors like sunlight exposure (photodegradation), microbial populations, and water chemistry. While some phenylurea herbicides have been found to be relatively persistent in water, their dissipation can be accelerated by factors such as the presence of photosensitizers. nih.govresearchgate.net

The following table provides a theoretical persistence profile for N-(2,4-difluorophenyl)-N'-phenylurea based on data for other phenylurea herbicides.

| Environmental Compartment | Influencing Factors | Expected Persistence |

| Soil | Microbial activity, organic matter content, temperature, moisture | Moderately persistent |

| Water | Photodegradation, microbial degradation, pH | Variable, potentially shorter half-life in sunlit surface waters |

| Sediment | Sorption, anaerobic microbial activity | Potentially long-term persistence due to sorption |

Biodegradation Mechanisms by Microorganisms (Enzymatic and Biochemical Pathways)

Microbial degradation is a critical process for the breakdown of phenylurea herbicides in the environment. researchgate.net A variety of microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. researchgate.netnih.gov The enzymatic pathways typically involve hydrolases that cleave the urea bond and oxygenases that hydroxylate the aromatic rings.

For N-(2,4-difluorophenyl)-N'-phenylurea, the initial enzymatic attack would likely be mediated by a phenylurea hydrolase, an enzyme that has been identified in several bacteria. researchgate.net This would lead to the formation of 2,4-difluoroaniline and aniline. These aniline derivatives can then be further degraded by various microbial pathways. The degradation of anilines often proceeds via catechols, which are then subject to ring cleavage and entry into central metabolic pathways.

Photolytic and Hydrolytic Degradation Mechanisms